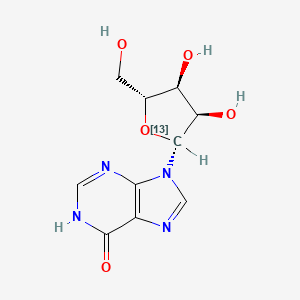
Inosine-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into inosine. Inosine is an endogenous purine nucleoside produced by the catabolism of adenosine. It has various biological roles, including anti-inflammatory, immunomodulatory, and neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of isotopically labeled compounds like Inosine-13C typically involves biosynthetic methods. One common strategy is the use of bacterial cultures, such as Escherichia coli, to incorporate the carbon-13 isotope into ribonucleoside 5′-triphosphates (rNTPs), which are then used to synthesize inosine .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, which are then metabolized to produce this compound. The compound is subsequently purified using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Inosine-13C undergoes various chemical reactions, including:
Oxidation: Inosine can be oxidized to produce hypoxanthine.
Reduction: Reduction of inosine can lead to the formation of dihydroinosine.
Substitution: Inosine can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products
Oxidation: Hypoxanthine
Reduction: Dihydroinosine
Substitution: Various substituted inosine derivatives
Applications De Recherche Scientifique
Inosine-13C is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and immunomodulation.
Industry: Utilized in the development of pharmaceuticals and as a tracer in environmental studies.
Mécanisme D'action
Inosine-13C exerts its effects through several mechanisms:
Neuroprotection: Promotes axonal growth and neuronal survival by acting as an agonist for adenosine receptors.
Immunomodulation: Modulates immune responses by influencing cytokine production and immune cell activity.
Metabolic Regulation: Enhances mitochondrial respiration and energy production under nutrient-starved conditions by inducing the expression of Rag GTPases and activating the mTORC1 signaling pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine-13C: Another carbon-13 labeled purine nucleoside with similar biological roles.
Guanosine-13C: A carbon-13 labeled guanine nucleoside used in similar research applications.
Uniqueness
Inosine-13C is unique due to its specific incorporation into metabolic pathways and its distinct biological effects, such as neuroprotection and immunomodulation. Unlike adenosine-13C, which primarily acts on adenosine receptors, this compound has broader applications in metabolic studies and therapeutic research .
Propriétés
Formule moléculaire |
C10H12N4O5 |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i10+1 |
Clé InChI |
UGQMRVRMYYASKQ-OGIWRBOVSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


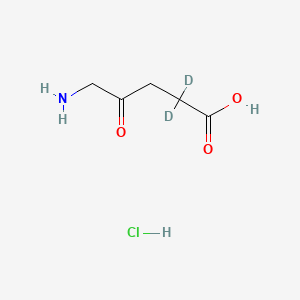

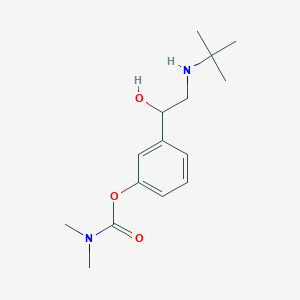

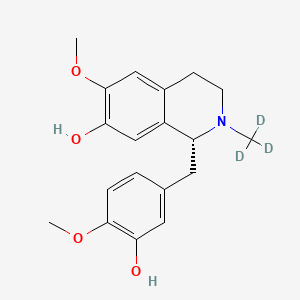
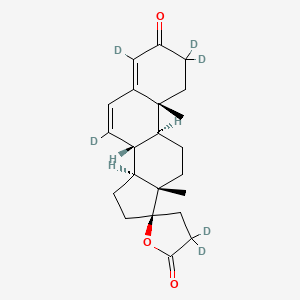
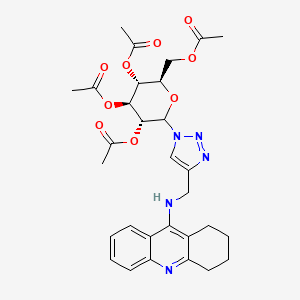

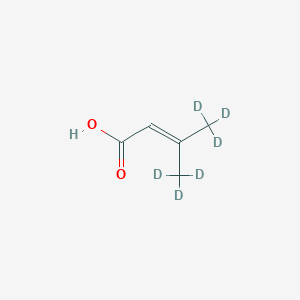
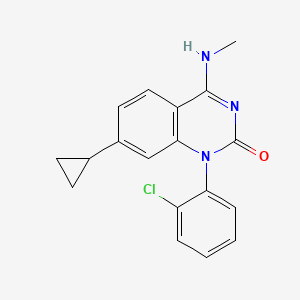
![N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)
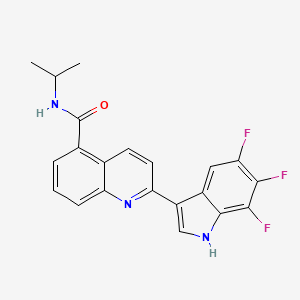
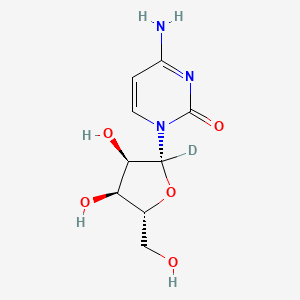
![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
